molecular formula C12H11NO B3366226 N-Furfurylidene-M-toluidine CAS No. 134127-17-6

N-Furfurylidene-M-toluidine

Cat. No.: B3366226
CAS No.: 134127-17-6
M. Wt: 185.22 g/mol
InChI Key: CWGOLYXBBBGIBC-UHFFFAOYSA-N
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Description

Significance of Imine Derivatives in Organic Synthesis and Coordination Chemistry

The imine or azomethine group is a cornerstone of modern organic chemistry. Imines are nitrogen analogs of aldehydes and ketones and are typically formed through a condensation reaction between a primary amine and a carbonyl compound. acgpubs.org Their importance in organic synthesis is multifaceted. They serve as precursors for the synthesis of various heterocyclic compounds, such as quinolines, β-lactams, and tetrahydropyridines. nih.gov The carbon-nitrogen double bond in imines is susceptible to nucleophilic attack, allowing for the synthesis of a diverse range of amines through reduction reactions. nih.gov This reactivity is fundamental in processes like reductive amination.

In coordination chemistry, imines are highly valued as ligands. jocpr.com The nitrogen atom of the imine group possesses a lone pair of electrons, making it an excellent donor for coordinating with metal ions. jocpr.com Schiff base ligands, particularly those derived from salicylaldehyde (B1680747) (salen ligands), are well-known for forming stable complexes with a variety of transition metals. jocpr.com These metal complexes are instrumental in catalysis, materials science, and the development of molecular magnets. nih.gov The coordination of the imine nitrogen to a metal center can also enhance the biological activity of the Schiff base ligand. jocpr.com

Overview of Furan- and Toluidine-Based Schiff Bases

The incorporation of furan (B31954) and toluidine moieties into a Schiff base structure imparts specific and often enhanced properties.

Furan-Based Schiff Bases: The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. nih.gov Its presence in a Schiff base can augment the molecule's conjugation, solubility, and transport properties. nih.gov Furan derivatives themselves have shown a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. jocpr.com When incorporated into a Schiff base, the furan ring's oxygen atom can act as an additional donor site, allowing the ligand to bind to metal ions in a bidentate or polydentate fashion, often involving the azomethine nitrogen. jocpr.com This chelation ability is crucial for the formation of stable metal complexes with diverse applications. jocpr.comnih.gov

Toluidine-Based Schiff Bases: Toluidine exists as three isomers: ortho (o), meta (m), and para (p). wikipedia.org These are aromatic amines with a methyl group on the benzene (B151609) ring. wikipedia.org Like aniline (B41778), the amino group in toluidine is weakly basic. wikipedia.org Schiff bases derived from toluidine are widely studied due to their synthetic accessibility and the interesting properties of their metal complexes. nih.gov For instance, p-toluidine (B81030) is noted as an excellent precursor for creating Schiff bases in high yields, some of which exhibit significant antibacterial activity. nih.gov The position of the methyl group (ortho, meta, or para) can influence the steric and electronic properties of the resulting Schiff base and its metal complexes, thereby affecting their stability and reactivity. wikipedia.org While o- and m-toluidine (B57737) are liquids, p-toluidine is a solid, a difference attributed to the higher symmetry of the para isomer. wikipedia.org

Scope and Research Trajectories for N-Furfurylidene-M-toluidine

The specific research on this compound is not as extensive as that for its para-isomer, N-furfurylidene-p-toluidine. However, the existing body of work on related furan- and toluidine-based Schiff bases provides a clear indication of promising research directions.

Detailed Research Findings on a Related Compound, N-furfurylidene-p-toluidine: Studies on the isomer N-furfurylidene-p-toluidine have shown that it does not exhibit a significant ecotoxicological impact in plant growth tests on radish and oat, unlike some other furan-derived Schiff bases. researchgate.net This suggests that the specific isomerism of the toluidine moiety can play a critical role in the biological footprint of the compound.

Table 2: Illustrative Spectroscopic Data for a Furan-Toluidine Schiff Base The following data is representative of a typical furan-based Schiff base and is provided for illustrative purposes, as specific experimental data for this compound is not readily available in the surveyed literature. This data is for a Schiff base derived from furfural (B47365) and 4-nitrobenzene-1,2-diamine.

Spectroscopic TechniqueObserved Peaks/Signals (for a related compound)Interpretation
FT-IR (cm⁻¹) ~1612C=N (azomethine) stretch
~3032Aromatic C-H stretch
¹H NMR (ppm) ~8.42Singlet for the CH=N proton
~6.39 - 7.82Signals for furanoid and aromatic protons
¹³C NMR (ppm) ~153-157Signal for the C=N carbon
Data adapted from studies on similar furan-based Schiff bases. acgpubs.orgchemicalbook.com

Future research on this compound is likely to follow several key trajectories:

Synthesis and Coordination Chemistry: A primary area of investigation will be the synthesis of its transition metal complexes (e.g., with Cu(II), Ni(II), Co(II), Zn(II)). Research will focus on characterizing these complexes using techniques like X-ray crystallography, and FT-IR, UV-Vis, and NMR spectroscopy to determine their geometry and bonding. jocpr.comnih.gov

Biological and Pharmacological Screening: Given that many furan- and toluidine-based Schiff bases exhibit biological activity, this compound and its metal complexes will likely be screened for antimicrobial, antifungal, antioxidant, and anticancer properties. nih.govacgpubs.org Comparative studies with its ortho- and para-isomers could yield valuable structure-activity relationship data.

Catalytic Applications: The metal complexes of this compound could be explored as catalysts in various organic reactions. The specific steric and electronic properties conferred by the m-toluidine group might lead to unique catalytic selectivities.

Materials Science: There is potential for incorporating this Schiff base into polymers or as a component in the development of new materials with interesting optical or electronic properties, such as sensors or corrosion inhibitors. acgpubs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(furan-2-yl)-N-(3-methylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-10-4-2-5-11(8-10)13-9-12-6-3-7-14-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGOLYXBBBGIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407771
Record name Benzenamine, N-(2-furanylmethylene)-3-methyl-
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Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134127-17-6
Record name Benzenamine, N-(2-furanylmethylene)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FURFURYLIDENE-M-TOLUIDINE
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Synthetic Methodologies and Chemical Transformations

Direct Condensation Pathways for N-Furfurylidene-M-toluidine Synthesis

The primary method for synthesizing this compound is through the direct condensation of m-toluidine (B57737) with furfural (B47365). znaturforsch.com This reaction involves the nucleophilic addition of the primary amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine or Schiff base.

Catalytic Approaches in Condensation Reactions

The condensation reaction to form Schiff bases like this compound can be influenced by various catalysts. While the reaction can proceed without a catalyst, particularly when neat reactants are used, the use of acidic or basic catalysts can significantly enhance the reaction rate and yield. rsc.orgnih.govpsu.edu

Acid Catalysis: Brønsted acids can protonate the carbonyl oxygen of furfural, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. Solid acid catalysts, such as zeolites, sulfonic ion-exchange resins, and sulfated or phosphated mesoporous oxides, have been employed in similar condensation reactions. researchgate.net For instance, a study on the condensation of cyclopentanone (B42830) and furfural utilized solid acid catalysts like Nafion and Amberlyst-15 to achieve high yields. rsc.orgsemanticscholar.org

Base Catalysis: Homogeneous alkaline catalysts, such as sodium hydroxide, have been used in the condensation of furfural with ketones. rsc.org Heterogeneous basic catalysts, including mixed metal oxides like Mg-Al and Ca-Zr hydrotalcites, have also demonstrated good activity and selectivity in aldol (B89426) condensation reactions involving furfural, offering advantages in terms of separation and catalyst reusability. rsc.orgsemanticscholar.org

Functionalization and Derivatization Strategies

The this compound molecule possesses multiple reactive sites, allowing for a variety of functionalization and derivatization strategies. These modifications can be targeted at the imine bond, the furan (B31954) ring, or the tolyl group, leading to a diverse range of novel compounds.

Synthesis of Alpha-Aminophosphonic Acid Derivatives

A significant derivatization pathway for this compound involves the addition of phosphites across the azomethine (C=N) bond to synthesize α-aminophosphonic acid derivatives. This reaction, often a variation of the Pudovik or Kabachnik-Fields reaction, is a key method for forming a C-P bond. nih.govarkat-usa.org

The synthesis of p-[N-methyl(diethoxyphosphonyl)-(2-furyl)]toluidine has been reported through the addition of diethyl phosphite (B83602) to N-furfurylidene-p-toluidine. znaturforsch.comresearchgate.net Similarly, new furan-derived N-substituted aminomethylphosphonic acids are synthesized by the addition of in situ generated bis-(trimethylsilyl) phosphite to the azomethine bond of corresponding Schiff bases. researchgate.netacs.orgresearchgate.net The addition of dialkyl or diaryl phosphites to bis(imines) can lead to the formation of diastereomeric forms. arkat-usa.org

Precursor Schiff BaseReagentProductReference
N-furfurylidene-p-toluidineDiethyl phosphitep-[N-methyl(diethoxyphosphonyl)-(2-furyl)]toluidine researchgate.net, znaturforsch.com
N-furfurylidene-p-anisidinebis-(trimethylsilyl) phosphite2-furyl N-(p-methoxyphenyl)-aminomethylphosphonic acid researchgate.net, acs.org, researchgate.net
N-furfurylidene-p-toluidinebis-(trimethylsilyl) phosphite2-furyl N-(p-methylphenyl)-aminomethylphosphonic acid researchgate.net, acs.org, researchgate.net

Modifications of the Furyl Moiety

The furan ring in this compound is an aromatic heterocycle that can undergo various chemical modifications. The presence of the furan moiety can influence the electronic properties and reactivity of the entire molecule. nih.gov

One notable reaction is the intramolecular Diels-Alder reaction, where the furan ring acts as a diene. This can lead to the formation of a phenol (B47542) Schiff base from a furan Schiff base. semanticscholar.org Additionally, electrophilic substitution reactions can occur on the furan ring, although the regioselectivity can be influenced by the substituents present. rsc.org The furan ring is also susceptible to oxidation, which can lead to ring-opened products.

Modifications of the Toluidine Moiety

The toluidine part of the molecule also offers opportunities for functionalization. The aromatic ring can undergo electrophilic substitution reactions, such as halogenation. rsc.org The position of the methyl group on the toluidine ring (meta in this case) will direct incoming electrophiles primarily to the ortho and para positions relative to the methyl group and ortho to the imine-directing group.

Furthermore, the nitrogen atom of the azomethine group can be involved in reactions. For instance, N-alkylation can occur, as seen in the synthesis of p-[N-methyl(diethoxyphosphonyl)-(2-furyl)]toluidine where a methyl group is attached to the nitrogen. znaturforsch.comresearchgate.net

Reaction Kinetics and Selectivity in Synthesis

The kinetics and selectivity of the synthesis of this compound and its derivatives are influenced by several factors, including the nature of the reactants, the catalyst used, and the reaction conditions.

In the condensation reaction to form the Schiff base, the rate is dependent on the concentration of both the amine and the aldehyde. The use of a catalyst, as discussed earlier, can significantly increase the reaction rate. The substituent on the aromatic ring of the amine can also affect the reaction rate; electron-donating groups on the aniline (B41778) ring generally increase the nucleophilicity of the amine and thus the reaction rate, while electron-withdrawing groups have the opposite effect. nih.govmdpi.com

In the synthesis of α-aminophosphonic acid derivatives, the stereoselectivity of the addition of phosphites to the imine bond can be a critical aspect, potentially leading to the formation of diastereomers if a chiral center is created. arkat-usa.org The reaction conditions can be optimized to favor the formation of a specific diastereomer.

A study on the oxidative photocyclization of aromatic Schiff bases to form phenanthridines found that the reaction rate is influenced by substituents on the aryl ring. mdpi.com Imines with electron-withdrawing substituents reacted faster than those with electron-donating groups. mdpi.com This highlights how electronic effects can control reaction kinetics and product distribution in subsequent transformations of the Schiff base.

Based on a comprehensive search of available scientific literature, there is a notable lack of specific research focused solely on the chemical compound This compound and its coordination chemistry. While extensive research exists for analogous Schiff base ligands—such as those derived from different isomers of toluidine (e.g., p-toluidine) or other aldehydes, and their complexes with various metals—no dedicated studies detailing the synthesis, stoichiometry, and structural elucidation of this compound complexes could be identified.

Therefore, generating a thorough and scientifically accurate article that strictly adheres to the provided outline and focuses exclusively on this compound is not possible without resorting to speculation based on related compounds. Such an approach would not meet the required standards of scientific accuracy for this specific subject.

Research on closely related structures, for instance, complexes of Schiff bases formed from furfural and other amines or from toluidine isomers and other aldehydes, suggests that this compound would likely act as a bidentate or monodentate ligand, coordinating through the azomethine nitrogen and potentially the furan oxygen. However, without experimental data from peer-reviewed sources on the specific title compound, any detailed discussion on its coordination modes, the geometry of its metal complexes, and the specific intermolecular interactions within its crystal lattice would be hypothetical.

To provide a scientifically rigorous and factual article, specific data from elemental analysis, spectroscopic studies (IR, NMR, UV-Vis), single-crystal X-ray diffraction, and magnetic susceptibility measurements for the titled compound's complexes are necessary. As this information is not available in the public domain, the request to generate an article focusing solely on this compound cannot be fulfilled at this time.

Coordination Chemistry and Metal Complexation

Electronic Structure and Bonding in Metal Complexes

The formation of metal complexes with N-Furfurylidene-M-toluidine, a Schiff base ligand, significantly alters the electronic properties of both the metal ion and the ligand itself. The intricate bonding and electronic structure of these complexes are pivotal in defining their geometry, stability, and potential applications. A combination of theoretical modeling, particularly Density Functional Theory (DFT), and experimental spectroscopic methods have been instrumental in elucidating these characteristics.

Theoretical investigations provide a molecular-level understanding of the bonding within these complexes. DFT calculations are frequently employed to optimize the molecular geometry of the complexes and to analyze their electronic orbitals. usd.eduekb.eg Upon coordination, changes in the bond lengths and angles of the this compound ligand are observed. Typically, the azomethine (C=N) bond length is altered, and a shift in its stretching frequency can be experimentally confirmed via IR spectroscopy. researchgate.net This alteration is a direct consequence of the coordination of the imine nitrogen to the metal center.

A critical aspect of understanding the electronic behavior of these complexes is the analysis of their Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov In this compound complexes, the HOMO is often located on the electron-rich aromatic rings (furan and toluidine moieties), while the LUMO is typically centered on the imine group and the metal ion. This distribution facilitates charge transfer transitions. rsc.org The energy gap can be tuned by changing the metal ion or by modifying the ligand structure. nih.gov

Table 1: Representative Theoretical Electronic Structure Data for a Schiff Base Metal Complex

ParameterRepresentative ValueSignificance
HOMO Energy ~ -6.0 to -5.0 eVIndicates the electron-donating ability.
LUMO Energy ~ -2.5 to -1.5 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~ 3.5 to 4.0 eVRelates to chemical stability and reactivity. researchgate.netnih.gov
Dipole Moment Varies with metal & geometryInfluences solubility and intermolecular interactions.
Note: These values are illustrative and are based on typical DFT calculations for related Schiff base complexes. researchgate.netdergipark.org.trnih.gov

The bonding in these complexes is primarily described by the donation of the lone pair of electrons from the azomethine nitrogen atom to a vacant orbital of the metal ion, forming a coordinate covalent bond. chemmethod.com This interaction is a form of ligand-to-metal charge transfer (LMCT). The oxygen atom of the furan (B31954) ring can also participate in coordination, making this compound a potentially bidentate ligand. researchgate.net

Experimental evidence for these electronic phenomena is largely derived from UV-Visible absorption spectroscopy. researchgate.netminarjournal.com The electronic spectra of this compound and its metal complexes exhibit characteristic absorption bands. Bands in the ultraviolet region are generally assigned to π→π* and n→π* intra-ligand transitions, which are transitions occurring within the electron system of the ligand itself. researchgate.net Upon complexation, these bands may show a shift in wavelength (either a red shift or a blue shift), and new bands often appear in the visible region. These new bands are typically attributed to charge-transfer transitions, either from the ligand to the metal (LMCT) or, in the case of metals with appropriate d-electron configurations, from the metal to the ligand (MLCT). researchgate.netresearchgate.net

Table 2: Typical Electronic Absorption Bands for this compound and its Metal Complexes

SpeciesWavelength Range (nm)Assignment
Free Ligand 250-350π→π* and n→π* (Intra-ligand)
Metal Complex 250-380Shifted Intra-ligand Transitions
Metal Complex > 380Ligand-to-Metal Charge Transfer (LMCT) researchgate.net
Note: The exact wavelengths and intensities of the absorption bands are dependent on the specific metal ion, the solvent, and the geometry of the complex. researchgate.net

Advanced Spectroscopic and Diffraction Characterization

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of N-Furfurylidene-M-toluidine. These complementary methods measure the vibrational modes of a molecule, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions.

In the context of this compound, FT-IR and Raman spectra are expected to exhibit characteristic bands corresponding to the vibrations of the furan (B31954) ring, the substituted benzene (B151609) ring, and the crucial azomethine (C=N) linkage. For a structurally similar compound, N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine, the FT-IR spectrum shows sharp, split bands for the azomethine group around 1624-1630 cm⁻¹ journals-sathyabama.com. The analysis of these vibrational modes provides a spectroscopic signature for the compound and its potential metal complexes.

Analysis of Azomethine (C=N) Stretching Modes

The azomethine or imine group (C=N) is a key functional group in Schiff bases, and its stretching vibration provides a distinct and informative band in the vibrational spectra. Typically, the C=N stretching frequency appears in the range of 1600-1650 cm⁻¹ in the FT-IR spectrum journals-sathyabama.com. For the related Schiff base derived from furfural (B47365) and 4-Bromo-2-methylaniline, this band is observed at 1624-1630 cm⁻¹ journals-sathyabama.com. It is anticipated that the C=N stretching vibration for this compound would fall within a similar region.

Upon coordination to a metal ion, the electronic environment of the azomethine group is altered, which is reflected in a shift of its stretching frequency. The coordination of the imine nitrogen to a metal center typically leads to a decrease in the C=N stretching frequency nih.govsamipubco.com. This shift to lower wavenumbers is a strong indicator of the formation of a metal-ligand bond and provides valuable information about the coordination mode of the Schiff base ligand. For instance, in complexes of a furfural-derived Schiff base, a shift in the azomethine band to lower frequencies confirms the coordination of the imine nitrogen to the metal ion mdpi.com.

CompoundVibrational ModeExpected FT-IR Frequency (cm⁻¹)Reference
This compound (Ligand)ν(C=N)1600 - 1650 journals-sathyabama.com
Metal Complex of this compoundν(C=N)Shift to lower frequency upon coordination nih.govsamipubco.com

Metal-Ligand Vibrational Assignments

The formation of metal complexes with this compound introduces new vibrational modes in the low-frequency region of the FT-IR and Raman spectra, specifically the metal-ligand vibrations. The appearance of new bands that are not present in the spectrum of the free ligand can be assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) bonds.

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)SignificanceReference
ν(M-N)400 - 600Direct evidence of metal-ligand bond formation nih.govsamipubco.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton (¹H) NMR Analysis of Ligand and Derivatives

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the furfurylidene and m-toluidine (B57737) moieties. The azomethine proton (-CH=N-) is particularly characteristic and is anticipated to appear as a singlet in the downfield region, typically between 8.0 and 9.0 ppm. For the related N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine, the azomethine proton resonates at 8.2 ppm journals-sathyabama.com.

The protons of the furan ring will exhibit characteristic coupling patterns, appearing in the aromatic region of the spectrum. Similarly, the aromatic protons of the m-toluidine ring will show a set of multiplets corresponding to their specific chemical environments. The methyl group protons of the m-toluidine moiety are expected to appear as a singlet in the upfield region, typically around 2.3-2.5 ppm.

Upon derivatization, such as in the formation of metal complexes or phosphonates, shifts in the proton resonances are expected, particularly for those protons in close proximity to the site of modification. These changes in chemical shifts can provide valuable information about the coordination or binding sites.

Proton EnvironmentExpected ¹H NMR Chemical Shift (δ, ppm)MultiplicityReference
Azomethine (-CH=N-)8.0 - 9.0Singlet journals-sathyabama.com
Furan Ring ProtonsAromatic RegionMultiplets
m-Toluidine Ring ProtonsAromatic RegionMultiplets
Methyl (-CH₃) Protons2.3 - 2.5Singlet

Carbon (¹³C) NMR Structural Confirmation

The ¹³C NMR spectrum of this compound provides complementary structural information by revealing the chemical environment of each carbon atom. The azomethine carbon (C=N) is expected to have a characteristic chemical shift in the downfield region, typically between 150 and 165 ppm. For the analogous N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine, the imine carbon appears at 155.4 ppm journals-sathyabama.com.

The carbon atoms of the furan and m-toluidine rings will resonate in the aromatic region of the spectrum, with their specific chemical shifts influenced by the substituents and their positions. The methyl carbon of the m-toluidine group will appear in the upfield region of the spectrum. The complete assignment of the ¹³C NMR spectrum confirms the carbon framework of the molecule.

Carbon EnvironmentExpected ¹³C NMR Chemical Shift (δ, ppm)Reference
Azomethine (C=N)150 - 165 journals-sathyabama.com
Furan Ring CarbonsAromatic Region
m-Toluidine Ring CarbonsAromatic Region
Methyl (-CH₃) CarbonUpfield Region

Phosphorus (³¹P) NMR in Phosphonate (B1237965) Derivatives

In the case of phosphonate derivatives of this compound, such as α-aminophosphonates formed by the hydrophosphonylation of the Schiff base, ³¹P NMR spectroscopy is a crucial analytical tool. This technique is highly sensitive to the chemical environment of the phosphorus nucleus.

The ³¹P NMR spectrum of such derivatives would be expected to show a characteristic signal for the phosphonate moiety. The chemical shift of this signal is dependent on the nature of the substituents on the phosphorus atom and the surrounding molecular structure. For aminophosphonate-functionalized nanoparticles, the phosphonate moiety gives a signal at approximately 20 ppm mdpi.com. Studies on various α-aminophosphonates have shown that the ³¹P chemical shifts are also pH-dependent, making them useful as NMR pH probes nih.gov. The presence of a carbon-to-phosphorus bond is unequivocally confirmed by the appearance of a signal in the expected region of the ³¹P NMR spectrum.

Phosphorus EnvironmentExpected ³¹P NMR Chemical Shift (δ, ppm)SignificanceReference
Aminophosphonate~20Confirmation of C-P bond formation mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides valuable insights into the conjugated π-electron system of this compound. The presence of both a furan ring and a tolyl group in conjugation with the imine bond gives rise to characteristic electronic transitions.

The UV-Vis spectrum of Schiff bases derived from furfural typically exhibits distinct absorption bands corresponding to π→π* and n→π* electronic transitions. In a study of a similar Schiff base, N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine, two main absorption bands were observed in a DMSO solvent. A high-intensity band around 288 nm was assigned to the π→π* transition of the aromatic and furan rings, while a band at approximately 330 nm was attributed to the n→π* transition of the azomethine group (-CH=N-) chemmethod.com. Another investigation on furfural-based Schiff bases also identified a high-intensity band around 330 nm (30303 cm⁻¹) due to the π→π* transition of the furan ring and a lower intensity band near 355 nm (28169 cm⁻¹) corresponding to the n→π* transition of the imine group uobabylon.edu.iq.

Based on these analogous compounds, the UV-Vis spectrum of this compound is expected to display similar characteristics. The chromophore, the part of the molecule responsible for its color, is the entire conjugated system extending from the furan ring through the imine linkage to the m-tolyl group.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound based on Analogous Compounds

TransitionExpected Wavelength (nm)Molar Absorptivity (ε)SolventReference Compound
π→π~288 - 330HighDMSON-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine, Furfural-butylamine Schiff base
n→π~330 - 355LowDMSON-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine, Furfural-butylamine Schiff base

The electronic transitions observed in the UV-Vis spectrum are fundamentally governed by the promotion of electrons between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) corresponds to the energy of the lowest-lying electronic transition.

For conjugated molecules like this compound, the HOMO is typically a π-bonding orbital, and the LUMO is a π-antibonding orbital. The π→π transition, therefore, represents the excitation of an electron from the HOMO to the LUMO. The n→π* transition involves the promotion of a non-bonding electron, in this case from the lone pair on the nitrogen atom of the imine, to the π*-antibonding orbital (LUMO). Theoretical calculations on similar Schiff bases would be required to precisely determine the energies and electron density distributions of the HOMO and LUMO for this compound and to quantitatively correlate them with the observed spectral data.

Mass Spectrometry for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound (C₁₂H₁₁NO), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

The fragmentation of aromatic imines in mass spectrometry often involves cleavage at bonds adjacent to the imine group and within the aromatic rings. Common fragmentation pathways for aromatic amines, which are structurally related, include the loss of HCN youtube.com. For imines, cleavage of the C-N bond and fragmentation of the aromatic and furan rings are plausible pathways. While a detailed experimental mass spectrum for this compound is not available, a general fragmentation pattern can be proposed based on the principles of mass spectrometry for similar structures.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

Fragment IonProposed Structurem/z
[C₁₂H₁₁NO]⁺Molecular Ion185
[C₁₁H₈NO]⁺Loss of CH₃ radical170
[C₇H₇N]⁺Toluidine fragment91
[C₅H₅O]⁺Furfuryl fragment81
[C₆H₅]⁺Phenyl fragment77

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for the definitive determination of the three-dimensional atomic arrangement in crystalline solids.

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. It is used to identify crystalline phases, determine the purity of a sample, and obtain information about the unit cell parameters. A PXRD pattern of a crystalline sample of this compound would exhibit a unique set of diffraction peaks at specific 2θ angles, which serves as a fingerprint for that particular crystalline form. This technique is especially useful for routine analysis and for studying polymorphism, where a compound can exist in multiple crystalline structures.

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

No published studies were found that have performed quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, on N-Furfurylidene-M-toluidine.

There is no available data from peer-reviewed sources detailing the optimized geometry or conformational analysis of this compound.

Information regarding the electronic structure, frontier molecular orbitals (HOMO-LUMO), or charge distribution via methods like Natural Bond Orbital (NBO) analysis for this compound is not present in the current scientific literature.

No computational studies have been published that report the calculated vibrational frequencies or predicted spectra (IR, Raman) for this compound.

Molecular Dynamics Simulations for Dynamic Behavior

A search for molecular dynamics (MD) simulation studies to investigate the dynamic behavior of this compound in any environment yielded no results.

Reaction Mechanism Elucidation through Computational Modeling

There are no computational studies in the available literature that elucidate reaction mechanisms involving this compound.

No data is available on the characterization of transition states for any reaction involving this compound through computational modeling.

Energy Profiles of Reaction Pathways

The formation of this compound proceeds through a nucleophilic addition-elimination reaction. Computational studies on analogous Schiff base formations can elucidate the energy profile of this pathway. researchgate.net The reaction mechanism typically involves the nucleophilic attack of the amino group of m-toluidine (B57737) on the carbonyl carbon of furfural (B47365), leading to the formation of a carbinolamine intermediate. This is followed by the dehydration of the intermediate to yield the final imine product.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound, including FT-IR, NMR, and UV-Vis spectra.

Vibrational Spectroscopy (FT-IR): Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental FT-IR spectra. For furan (B31954) and its derivatives, DFT calculations have been shown to accurately predict the characteristic vibrational modes. globalresearchonline.net For this compound, the key predicted vibrational bands would include the C=N (azomethine) stretching frequency, typically expected in the range of 1595-1641 cm⁻¹. researchgate.net Other significant predicted vibrations would be associated with the furan and toluidine rings, including C-H, C=C, and C-O-C stretching and bending modes. The calculated vibrational spectra, after appropriate scaling, generally show good agreement with experimental data. nih.gov

NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method, employed with DFT, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts. walshmedicalmedia.com For compounds containing furan and aromatic rings, this method provides theoretical spectra that correlate well with experimental observations. globalresearchonline.netresearchgate.net For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the azomethine proton (-CH=N), typically in the downfield region, as well as signals for the protons of the furan and m-toluidine rings. researchgate.net Similarly, the ¹³C NMR spectrum would be predicted, with the azomethine carbon atom showing a characteristic chemical shift. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-dependent density functional theory (TD-DFT) is used to predict the electronic absorption spectra of molecules. globalresearchonline.net For Schiff bases derived from furfural, the UV-Vis spectra are expected to show π→π* transitions. walshmedicalmedia.com The calculated maximum absorption wavelengths (λ_max_) can be compared with experimental data to understand the electronic structure and transitions within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, also obtainable from these calculations, provides insight into the chemical reactivity and kinetic stability of the molecule. walshmedicalmedia.comresearchgate.net

Below is a table summarizing the types of predicted spectroscopic data for this compound based on computational methods applied to analogous structures.

Spectroscopic TechniquePredicted ParameterTypical Predicted Values/Ranges for Analogous StructuresReference
FT-IR C=N Stretch1595 - 1641 cm⁻¹ researchgate.net
C-O-C Stretch (Furan)~1228 cm⁻¹ researchgate.net
¹H NMR Azomethine Proton (-CH=N)δ 6.8 - 7.6 ppm researchgate.net
Furan Ring Protonsδ 2.5 - 3.3 ppm researchgate.net
¹³C NMR Azomethine Carbon (C=N)δ ~157.5 ppm researchgate.net
Furan Ring Carbonsδ 105 - 160 ppm researchgate.net
UV-Vis λ_max (π→π* transition)348 - 485 nm researchgate.net

Mechanistic Studies of Reactions Involving N Furfurylidene M Toluidine

Mechanism of Imine Formation and Hydrolysis

N-Furfurylidene-M-toluidine is a Schiff base, or imine, formed from the reversible condensation reaction between furfural (B47365) and m-toluidine (B57737). byjus.com The mechanism for both its formation and its reverse reaction, hydrolysis, is a well-understood process in organic chemistry, typically proceeding through a carbinolamine intermediate. masterorganicchemistry.commasterorganicchemistry.com

Imine Formation: The synthesis of the imine involves the nucleophilic addition of the primary amine, m-toluidine, to the carbonyl carbon of furfural. byjus.com This reaction is generally catalyzed by a trace amount of acid. The mechanism proceeds in several steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of furfural, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nitrogen atom of m-toluidine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine (or hemiaminal).

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination: The lone pair of electrons on the nitrogen atom helps to expel the water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen atom to yield the neutral imine, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

The reaction rate is pH-dependent, with a maximum rate typically observed in weakly acidic conditions (around pH 4-5), which is a compromise between activating the carbonyl group and ensuring the amine remains a sufficiently strong nucleophile. masterorganicchemistry.com

Imine Hydrolysis: Hydrolysis is the reverse of imine formation and is favored by the presence of excess water and usually an acid catalyst. masterorganicchemistry.comchemistrysteps.comyoutube.com The mechanism effectively reverses the formation steps:

Protonation of the Imine: The imine nitrogen is protonated by an acid (e.g., H₃O⁺), forming an iminium ion, which increases the electrophilicity of the imine carbon. chemistrysteps.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the imine carbon. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxygen atom to a base (like water), resulting in the formation of the carbinolamine intermediate.

Protonation and Elimination: The nitrogen atom of the carbinolamine is protonated, and subsequent cleavage of the C-N bond releases the amine (m-toluidine) and regenerates the protonated carbonyl compound (furfural), which is then deprotonated to give the final aldehyde. chemistrysteps.com

Reaction Stage Key Intermediate Catalyst Role Driving Condition
Formation Carbinolamine, Iminium IonProtonates carbonyl, facilitates dehydrationRemoval of water
Hydrolysis Iminium Ion, CarbinolamineProtonates imine nitrogenExcess water

Nucleophilic Addition Reactions to the Azomethine Bond

The carbon-nitrogen double bond (C=N), or azomethine group, in this compound is polarized, with the carbon atom being electrophilic. This allows for nucleophilic addition reactions, which are analogous to the additions seen in carbonyl compounds.

Phosphonate (B1237965) Additions

A significant class of nucleophilic additions to imines involves organophosphorus compounds, particularly dialkyl phosphites ((RO)₂P(O)H). The addition of a P-H bond across the C=N double bond is known as hydrophosphonylation and results in the formation of α-aminophosphonates. This reaction can be catalyzed by either acids or bases.

The base-catalyzed version is a variant of the Pudovik reaction. The mechanism involves the deprotonation of diethyl phosphite (B83602) by a base (e.g., diethylamine) to form a highly nucleophilic phosphite anion. researchgate.net This anion then attacks the electrophilic carbon of the azomethine group in this compound. Subsequent protonation of the resulting nitrogen anion yields the α-aminophosphonate product. researchgate.netacademie-sciences.fr

A related and highly useful transformation is the Kabachnik-Fields reaction, which is a one-pot synthesis of α-aminophosphonates from an aldehyde (furfural), an amine (m-toluidine), and a dialkyl phosphite. researchgate.net

Table of Typical Reactants and Products in Phosphonate Addition:

Reactant 1 Reactant 2 Catalyst/Conditions Product Type
This compound Diethyl phosphite Base (e.g., Et₂NH, NaOEt) Diethyl (furan-2-yl)(m-tolylamino)methylphosphonate

Electrophilic Substitution Reactions on Aromatic Rings (Furan and Toluidine)

This compound contains two aromatic rings, furan (B31954) and a substituted benzene (B151609) (m-toluidine), both of which can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the nature of the rings and the substituents they bear.

Furan Ring: The furan ring is a five-membered, electron-rich heterocycle that is significantly more reactive towards electrophiles than benzene. ucalgary.cayoutube.com The oxygen heteroatom donates electron density into the ring via resonance, activating it for substitution. pearson.com

Reactivity: Furan undergoes electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions under much milder conditions than benzene. youtube.comslideshare.net Strong acids and high temperatures are often avoided as they can lead to ring-opening or polymerization.

Regioselectivity: Electrophilic attack occurs almost exclusively at the C2 position (the carbon adjacent to the oxygen). pearson.com This is because the carbocation intermediate formed by attack at C2 is more stable, with the positive charge being delocalized over three atoms, including the oxygen. Attack at C3 results in a less stable intermediate.

Toluidine Ring: The toluidine ring is substituted with a methyl group (-CH₃) at the meta position relative to the imine nitrogen and the furfurylideneamino group (-N=CH-C₄H₃O).

Directing Effects: The outcome of electrophilic substitution is determined by the combined influence of these two substituents. libretexts.org

Methyl Group (-CH₃): This is an activating group that directs incoming electrophiles to the ortho and para positions (C2, C4, and C6 relative to the methyl group). libretexts.org

Furfurylideneamino Group: The imine group is generally considered deactivating due to the electron-withdrawing nature of the C=N bond. Under the acidic conditions often required for electrophilic substitution, the imine nitrogen would be protonated, making the group strongly deactivating and a meta-director (directing to C3 and C5 relative to the imine).

The positions for substitution on the toluidine ring are therefore a result of these competing effects. The most likely positions for substitution would be C4 and C6 (ortho and para to the activating methyl group and meta to the deactivating imine group).

Summary of Directing Effects:

Ring Substituent(s) Reactivity Preferred Position(s) of Attack
Furan Oxygen heteroatom Highly Activated C5 (equivalent to C2)

| Toluidine | -CH₃ (activating), -N=CH-R (deactivating) | Moderately Activated/Deactivated | C4, C6 (ortho/para to -CH₃) |

Catalytic Reaction Pathways

Catalysts play a crucial role in enabling specific transformations of this compound, particularly for reduction and other skeletal modifications.

Catalytic Hydrogenation: The most common catalytic pathway for imines is the reduction of the azomethine bond to form a secondary amine. byjus.com

Imine Reduction: The C=N double bond can be selectively hydrogenated under relatively mild conditions using molecular hydrogen (H₂) and a heterogeneous catalyst. orgsyn.org Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum-based catalysts. orgsyn.orgnih.gov This reaction converts this compound to N-(furan-2-ylmethyl)-3-methylaniline.

Furan Ring Reduction: The furan ring can also be hydrogenated to a tetrahydrofuran (B95107) ring, but this typically requires more forcing conditions (higher pressure and/or temperature) or more active catalysts. nih.govmdpi.com Complete hydrogenation would yield N-(tetrahydrofuran-2-ylmethyl)-3-methylaniline.

Catalytic Transfer Hydrogenation (CTH): This method offers an alternative to using high-pressure hydrogen gas. A hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used along with a transition metal catalyst. mdpi.com Catalysts based on hafnium, nickel, or ruthenium have been shown to be effective for the CTH of furfural and related compounds. mdpi.comrsc.org This pathway can offer enhanced selectivity for the reduction of the imine bond over the furan ring under milder conditions. The mechanism involves the transfer of hydrogen from the donor molecule to the catalyst and then to the substrate. rsc.org

Other Catalytic Pathways: Advanced catalytic systems can promote more complex transformations.

Reductive Amination and Ring Rearrangement: While related to its synthesis, catalytic systems can be used for the one-pot reductive amination of furfural that can lead to various N-heterocycles. nih.gov For example, specialized ruthenium-cobalt catalysts have been used to convert furfural in the presence of ammonia (B1221849) and hydrogen directly into piperidine, a six-membered ring, through a cascade of amination, hydrogenation, and ring rearrangement. nih.gov

Gold-Catalyzed Reactions: The furan moiety is known to participate in reactions catalyzed by gold complexes, particularly when an alkyne is also present in the molecule, leading to complex heterocyclic structures. nih.gov This indicates potential for this compound to be a substrate in advanced catalytic cycles for constructing novel molecular architectures.

Table of Common Catalytic Reactions:

Reaction Type Catalyst Reagents Primary Product
Imine Hydrogenation Raney Ni, Pd/C H₂ N-(furan-2-ylmethyl)-3-methylaniline
Full Hydrogenation Rh/C, Ru/C H₂ (high pressure/temp) N-(tetrahydrofuran-2-ylmethyl)-3-methylaniline
Transfer Hydrogenation Hf-TUD-1, Ru-complexes Isopropanol N-(furan-2-ylmethyl)-3-methylaniline

Advanced Derivatives and Modified Architectures

Polymeric and Supramolecular Assemblies

The assembly of individual N-Furfurylidene-M-toluidine units into larger, ordered structures represents a significant area of research. These assemblies can exhibit emergent properties not present in the monomeric form, opening avenues for new materials with applications in catalysis, separations, and molecular recognition.

Coordination polymers and Metal-Organic Frameworks (MOFs) are extended structures wherein metal ions or clusters are linked by organic ligands. While direct incorporation of this compound as a primary ligand in extensive, stable MOFs is not yet widely documented in publicly available research, the principles of MOF and coordination polymer design suggest its potential. The nitrogen atom of the imine and the oxygen atom of the furan (B31954) ring in this compound can act as coordination sites for metal ions.

The synthesis of coordination polymers often involves methods like solvothermal and sonochemical techniques. The sonochemical approach, for instance, has been noted for its high product yields and simpler reaction conditions compared to traditional methods. nih.gov For example, a 1D Mn(II) coordination polymer was successfully synthesized using a carbonohydrazide-based ligand, demonstrating the versatility of linking different metal centers with organic molecules. nih.gov

The development of fluorinated MOFs (F-MOFs) is a particularly noteworthy advancement in this field. rsc.orgnih.gov These materials, which incorporate fluorine atoms into their organic linkers or metal clusters, often exhibit enhanced stability and unique gas separation properties due to the specific chemical nature of the carbon-fluorine bond. rsc.orgnih.gov While research has focused on ligands like fluorinated dicarboxylates, the principles could be extended to fluorinated derivatives of this compound to create novel F-MOFs. researchgate.net The stability and tunable pore structures of MOFs make them promising candidates for various applications. researchgate.net For instance, a copper-based MOF has been shown to be an effective heterogeneous catalyst for the hydrogenation of furfural (B47365) to furfuryl alcohol, a reaction that highlights the catalytic potential of the furan moiety when incorporated into such frameworks. nih.gov

Synthesis TechniqueKey AdvantagesExample Application
SolvothermalControl over crystal growth and morphologySynthesis of various F-MOFs researchgate.net
SonochemicalHigh product yields, reduced waste, simple conditionsProduction of a 1D Mn(II) coordination polymer nih.gov
Post-synthetic ModificationIntroduction of functionality after framework assemblyCleavage of ligands to create 2D MOFs rsc.org

Heterocyclic Ring Modifications

Modification of the heterocyclic furan ring or the aromatic toluidine ring in this compound can lead to the creation of new compounds with significantly altered electronic and steric properties.

Research on related compounds provides a strong basis for potential modifications. For example, in the development of antiprotozoal agents, the furan ring of furamidine (B1674271), a structurally related diamidine, has been successfully replaced with thiophene (B33073) and selenophene. nih.gov Furthermore, one of the phenyl rings in furamidine was substituted with indole (B1671886) or benzimidazole, resulting in compounds with enhanced biological activity. nih.gov These examples strongly suggest that similar modifications to the this compound scaffold are feasible.

A study on the reaction of imines derived from furfural with agents like chloroacetyl chloride and mercaptoacetic acid has led to the synthesis of new four and five-membered heterocyclic ring systems. jmchemsci.com Such reactions demonstrate that the imine bond can serve as a reactive handle for building more complex heterocyclic architectures.

Original RingPotential ReplacementResulting Change in Property
FuranThiophene, SelenopheneAltered electronic properties and biological activity nih.gov
Phenyl (in toluidine)Indole, BenzimidazoleEnhanced DNA binding and antiparasitic activity nih.gov

Conjugate Additions Leading to Novel Structural Motifs

The imine functionality in this compound is susceptible to nucleophilic attack, and the furan ring can participate in conjugate addition reactions, leading to the formation of novel structural motifs.

The addition of organometallic reagents to 3-furyl imines has been shown to produce furyl sulfonamides, which can then undergo oxidative rearrangement to form 2-substituted 3-formyl pyrroles. acs.org This provides a novel route to substituted pyrroles, a common motif in pharmaceuticals and materials science. acs.org

Furthermore, the aldehyde group of furfural, the precursor to this compound, can be activated for C-H bond functionalization. A photocatalyzed coupling between furfural and electron-deficient olefins has been achieved using tetrabutylammonium (B224687) decatungstate as a catalyst, resulting in the formation of furanyl ketones. dtu.dk This reaction proceeds via a radical mechanism involving a conjugate addition to the olefin. dtu.dk While this reaction is on the precursor, it highlights the reactivity of the furan ring system towards radical additions.

Challenges in the synthesis and storage of imines have spurred the development of stable precursors that generate imines in situ. nih.gov This approach facilitates nucleophilic addition reactions, including those that could be applied to this compound, by avoiding the isolation of potentially unstable imine intermediates. nih.gov

ReactantReagent/CatalystProduct Type
3-Furyl iminesOrganometallic reagents / NBS2-substituted 3-formyl pyrroles acs.org
FurfuralElectron-deficient olefins / Tetrabutylammonium decatungstate (photocatalyst)Furanyl ketones dtu.dk
Imines (general)Various nucleophiles with in situ generated iminesDiverse addition products nih.gov

Applications in Chemical Science and Advanced Materials

Catalysis (Homogeneous and Heterogeneous)

Schiff bases and their metal complexes are recognized for their significant catalytic activities in a wide array of organic transformations. nih.govsjomr.org.in These compounds can function as ligands that, upon coordination with a metal center (like copper, nickel, cobalt, or ruthenium), form stable and active catalysts. The activity of these catalysts can often be tuned by modifying the electronic and steric properties of the Schiff base ligand.

While specific, detailed research on the catalytic applications of N-Furfurylidene-M-toluidine is not extensively documented, the general field of Schiff base catalysis is well-established. Metal complexes of Schiff bases are known to catalyze reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. nih.gov They are valued for their stability under various reaction conditions, including in the presence of moisture and at high temperatures. nih.gov The catalytic cycle typically involves the substrate interacting with the metal center, which is activated by the electronic environment provided by the Schiff base ligand. This compound, as a Schiff base derived from furfural (B47365), is an intermediate in the reductive amination of furfural to produce furfurylamine, highlighting its role in catalytic pathways. acs.org

Table 1: Potential Catalytic Applications for Schiff Base Metal Complexes

Reaction Type Catalyst Type Potential Advantage
Oxidation of Alcohols Homogeneous/Heterogeneous High selectivity and efficiency.
Hydrogenation Reactions Homogeneous/Heterogeneous Activation of H2 under milder conditions.
C-C Coupling Reactions Homogeneous Formation of complex organic molecules.

Sensor Development (Chemical and Electrochemical)

The development of chemical and electrochemical sensors is a field where Schiff bases show considerable promise, although specific applications for this compound are not yet widely reported. The principle behind their use in sensors relies on the interaction between the Schiff base (or its metal complex) and a target analyte. This interaction, often a coordination event, can cause a measurable change in an optical or electronic signal.

For example, a Schiff base ligand can be designed to selectively bind to a specific metal ion. Upon binding, changes in its absorption or fluorescence spectrum can occur, forming the basis of a colorimetric or fluorometric sensor. In electrochemical sensors, the binding event can alter the redox properties of the Schiff base or its metal complex, which can be detected as a change in current or potential. The versatility of Schiff base synthesis allows for the creation of highly selective and sensitive receptors for various ions and molecules.

Components in Organic Electronic and Optoelectronic Devices

The field of organic electronics utilizes carbon-based molecules and polymers to create devices like light-emitting diodes (OLEDs), solar cells (OSCs), and field-effect transistors (OFETs). The performance of these devices is heavily dependent on the electronic properties of the organic materials used, such as their energy levels (HOMO/LUMO), charge carrier mobility, and optical absorption/emission characteristics.

While the specific optoelectronic properties of this compound have not been extensively characterized in the literature, related compounds and polymers are subjects of investigation. For instance, polymers like poly(o-toluidine) have been studied for their optical and electrical characteristics, with research exploring how doping with different materials can alter their energy gaps and conductivity for device applications. researchgate.net Schiff bases, with their conjugated systems involving aromatic rings and C=N bonds, have the potential to be electronically active. Their properties could be tuned by chemical modification to make them suitable as charge transport layers, emitters, or absorbers in various optoelectronic devices. arxiv.org

Table 2: Potential Roles of Schiff Bases in Optoelectronic Devices

Device Type Potential Function Key Property Required
Organic Light-Emitting Diodes (OLEDs) Emissive Layer, Charge Transport Layer High fluorescence quantum yield, good charge mobility.
Organic Solar Cells (OSCs) Donor or Acceptor Material Broad absorption spectrum, suitable energy level alignment.

Material Science Applications (e.g., Polymers, Dyes)

The structural features of this compound make it a candidate for applications in material science, particularly in the development of new polymers and dyes. Schiff bases are noted for their use as intermediates in dye synthesis and as stabilizers for polymers. sjomr.org.in

As a dye, the extended conjugation between the furan (B31954) and benzene (B151609) rings through the azomethine linker could impart color. The exact color and properties like lightfastness would depend on the electronic structure of the molecule and its interaction with the substrate it is applied to.

In polymer science, Schiff bases can be used in two primary ways: as monomers to be incorporated into a polymer chain or as additives to modify the properties of existing polymers. If used as a monomer, the resulting polymer could have a backbone containing the azomethine linkage, potentially leading to materials with interesting thermal, mechanical, or electronic properties. As additives, they can act as polymer stabilizers due to their ability to chelate metal ions that might otherwise catalyze polymer degradation. sjomr.org.in

Analytical Chemistry Reagents

In analytical chemistry, reagents are needed for the detection, identification, and quantification of chemical substances. Schiff bases are excellent chelating agents, especially for transition metal ions. tsijournals.com This property is the foundation for their use as analytical reagents.

When this compound or a similar Schiff base complexes with a metal ion, a colored solution can be formed. The intensity of the color, which can be measured with a spectrophotometer, is often proportional to the concentration of the metal ion, allowing for its quantification (colorimetric analysis). The formation of a stable, insoluble metal complex can also be the basis for the separation and gravimetric analysis of metal ions. Although specific protocols involving this compound are not well-documented, the general principle is widely applied using other Schiff base ligands.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Furfurylidene-M-toluidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via a Schiff base condensation reaction between m-toluidine and furfural under acidic catalysis. Key parameters include:

  • Catalyst : Acetic acid or p-toluenesulfonic acid for efficient imine bond formation.
  • Solvent : Ethanol or methanol as polar protic solvents to stabilize intermediates.
  • Temperature : Reflux conditions (70–80°C) to drive the reaction to completion.
    Yield optimization requires monitoring reaction time (typically 4–6 hours) and stoichiometric ratios (1:1 molar ratio of amine to aldehyde). Purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the imine bond (C=N) at ~160 ppm in 13^{13}C spectra and aromatic proton signals in the 6.5–8.5 ppm range.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% ideal for biological studies).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Stretching vibrations for C=N (~1640 cm1^{-1}) and aromatic C-H (~3050 cm1^{-1}) validate structural integrity .

Q. What are the key solubility parameters for this compound in different solvents?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) due to the compound’s aromatic and imine moieties. Quantitative solubility profiles can be generated using UV-Vis spectroscopy by measuring saturation concentrations at varying temperatures. For aqueous compatibility, co-solvents like polyethylene glycol (PEG-400) improve dispersion .

Advanced Research Questions

Q. How can researchers evaluate the antimicrobial activity of this compound?

  • Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and assess time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects. Synergy studies with existing antibiotics (e.g., checkerboard assays) are recommended for combinatorial therapeutic potential .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Apply methodological triangulation:

  • Replicate assays under identical conditions (e.g., pH, temperature, cell lines).
  • Cross-validate using orthogonal techniques (e.g., fluorescence-based viability assays vs. colony-forming unit counts).
  • Statistical rigor : Use ANOVA with post-hoc tests to identify outliers and confirm reproducibility. Contradictions may arise from impurities or solvent effects, necessitating re-purification and solvent controls .

Q. What computational strategies can predict the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina model interactions with target proteins (e.g., bacterial dihydrofolate reductase).
  • QSAR Modeling : Use descriptors (e.g., logP, molar refractivity) to correlate substituent effects (e.g., electron-withdrawing groups on the furan ring) with activity.
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and Arrhenius kinetics for shelf-life prediction.
    Degradation products (e.g., hydrolyzed imine bonds) should be characterized using LC-MS .

Q. What methodologies are recommended for evaluating the toxicity profile of this compound?

  • Methodological Answer :

  • In Vitro : MTT assays on human cell lines (e.g., HepG2, HEK293) to determine IC50_{50} values.
  • In Vivo : Acute toxicity studies in rodent models (OECD 423 guidelines) with histopathological analysis of liver/kidney tissues.
  • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .

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N-Furfurylidene-M-toluidine

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